molecular formula C19H27N3O4S B4486050 1-(ETHANESULFONYL)-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE

1-(ETHANESULFONYL)-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B4486050
M. Wt: 393.5 g/mol
InChI Key: SVIAFKLVEAXEMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(ETHANESULFONYL)-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. Its structure comprises a piperidine ring substituted with ethanesulfonyl and pyrrolidine-1-carbonyl groups, making it a unique molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(ETHANESULFONYL)-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Ethanesulfonyl Group: The ethanesulfonyl group is introduced via sulfonylation reactions using ethanesulfonyl chloride under basic conditions.

    Attachment of the Pyrrolidine-1-Carbonyl Group: This step involves the acylation of the piperidine ring with pyrrolidine-1-carbonyl chloride in the presence of a base.

    Final Coupling: The final product is obtained by coupling the intermediate compounds under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, using advanced techniques such as continuous flow synthesis and automated reactors.

Chemical Reactions Analysis

1-(ETHANESULFONYL)-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or carbonyl groups, leading to the formation of new derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols).

Scientific Research Applications

1-(ETHANESULFONYL)-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(ETHANESULFONYL)-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

1-(ETHANESULFONYL)-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE can be compared with similar compounds such as:

    1-Ethanesulfonyl-pyrrolidine-2-carboxylic acid: Shares the ethanesulfonyl and pyrrolidine moieties but lacks the piperidine ring.

    N-(2-Pyrrolidine-1-carbonylphenyl)piperidine-3-carboxamide: Similar structure but without the ethanesulfonyl group.

The uniqueness of this compound lies in its combined functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-ethylsulfonyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4S/c1-2-27(25,26)22-13-7-8-15(14-22)18(23)20-17-10-4-3-9-16(17)19(24)21-11-5-6-12-21/h3-4,9-10,15H,2,5-8,11-14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIAFKLVEAXEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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